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molecular formula C13H13BrN2O B1510918 4-[2-[(5-bromo-2-pyridinyl)amino]ethyl]Phenol

4-[2-[(5-bromo-2-pyridinyl)amino]ethyl]Phenol

Cat. No. B1510918
M. Wt: 293.16 g/mol
InChI Key: IJQKKENLTLWODQ-UHFFFAOYSA-N
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Patent
US07319104B2

Procedure details

A mixture of 2,5-dibromo-pyridine (5 g; 21.10 mmol) and tyramine (5.79 g; 42.21 mmol) was heated at 200C for 1 hour. Upon cooling the residue was taken up into ethyl acetate, water and 1N HCl. The phases were separated and the organic phase was washed twice with 1N HCl. The combined aqueous phases were basified to pH-9 with 2N NaOH and extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate and concentrated to afford 4-{2-[(5-bromopyridin-2-yl)amino]ethyl}phenol as a beige solid (5 g; 80% yield), which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
[Compound]
Name
200C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[NH2:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1.C(OCC)(=O)C.Cl>O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:9][CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
5.79 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O
Step Two
Name
200C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the residue
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed twice with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)NCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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